4-[Cyano(phenyl)methyl]-5-nitrobenzene-1,2-dicarbonitrile
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Overview
Description
4-[Cyano(phenyl)methyl]-5-nitrobenzene-1,2-dicarbonitrile is an organic compound that features a cyano group, a phenyl group, and a nitro group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Cyano(phenyl)methyl]-5-nitrobenzene-1,2-dicarbonitrile can be achieved through several synthetic routes. One common method involves the reaction of 4-nitrobenzyl cyanide with phenylacetonitrile in the presence of a base such as sodium hydride. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
4-[Cyano(phenyl)methyl]-5-nitrobenzene-1,2-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The cyano groups can be reduced to primary amines using reagents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Electrophiles such as halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
4-[Cyano(phenyl)methyl]-5-nitrobenzene-1,2-dicarbonitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 4-[Cyano(phenyl)methyl]-5-nitrobenzene-1,2-dicarbonitrile involves its interaction with specific molecular targets. The cyano and nitro groups can participate in various biochemical pathways, leading to the modulation of enzyme activity and cellular processes. The compound’s ability to form hydrogen bonds and interact with nucleophiles and electrophiles contributes to its biological effects.
Comparison with Similar Compounds
Similar Compounds
4-[Cyano(phenyl)methyl]-5-nitrobenzene-1,2-dicarbonitrile: Unique due to the presence of both cyano and nitro groups.
4-Nitrobenzyl cyanide: Lacks the additional cyano group.
Phenylacetonitrile: Lacks the nitro group.
Uniqueness
This compound is unique due to the combination of cyano and nitro groups on the benzene ring, which imparts distinct chemical reactivity and potential biological activity. This combination allows for diverse synthetic transformations and applications in various fields.
Properties
Molecular Formula |
C16H8N4O2 |
---|---|
Molecular Weight |
288.26 g/mol |
IUPAC Name |
4-[cyano(phenyl)methyl]-5-nitrobenzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C16H8N4O2/c17-8-12-6-14(16(20(21)22)7-13(12)9-18)15(10-19)11-4-2-1-3-5-11/h1-7,15H |
InChI Key |
FNYVSUBBADTHGW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C#N)C2=C(C=C(C(=C2)C#N)C#N)[N+](=O)[O-] |
Origin of Product |
United States |
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